molecular formula C11H13N5 B14799845 N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine

Cat. No.: B14799845
M. Wt: 215.25 g/mol
InChI Key: HHYJTPUBUQTPPJ-UHFFFAOYSA-N
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Description

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N4,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine
  • N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine

Uniqueness

N~4~,6-dimethyl-N~2~-pyridin-3-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both pyridine and pyrimidine moieties in the molecule provides a versatile scaffold for further functionalization and optimization in drug discovery .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-N,6-dimethyl-2-N-pyridin-3-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-8-6-10(12-2)16-11(14-8)15-9-4-3-5-13-7-9/h3-7H,1-2H3,(H2,12,14,15,16)

InChI Key

HHYJTPUBUQTPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CN=CC=C2)NC

Origin of Product

United States

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